molecular formula C16H15N3O5 B2919542 N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941984-21-0

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2919542
CAS No.: 941984-21-0
M. Wt: 329.312
InChI Key: ZEMSFCVNGMWZTR-UHFFFAOYSA-N
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Description

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom at position 1 and a nitrophenyl group attached to the nitrogen atom at position 2 of the oxalamide structure

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-12-6-4-5-11(9-12)10-17-15(20)16(21)18-13-7-2-3-8-14(13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMSFCVNGMWZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of N1-(3-hydroxybenzyl)-N2-(2-nitrophenyl)oxalamide.

    Reduction: Formation of N1-(3-methoxybenzyl)-N2-(2-aminophenyl)oxalamide.

    Substitution: Formation of various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The methoxy group can also influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methoxybenzyl)-N2-(2-aminophenyl)oxalamide
  • N1-(3-hydroxybenzyl)-N2-(2-nitrophenyl)oxalamide
  • N1-(3-methoxybenzyl)-N2-(2-chlorophenyl)oxalamide

Uniqueness

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both a methoxybenzyl group and a nitrophenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-nitrophenyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxybenzyl group and a nitrophenyl group. These functional groups contribute to the compound's unique chemical properties and biological activities.

Property Value
Molecular FormulaC18H18N4O3
Molecular Weight342.36 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . The nitro group in the compound plays a crucial role in its mechanism, as it can induce redox reactions that lead to microbial cell death. This property is particularly significant against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Research shows that it can inhibit the proliferation of several human cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the compound's interaction with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism of action for this compound can be summarized as follows:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their activity.
  • Receptor Binding : It can interact with cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : It influences the expression of genes related to inflammation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In another study focusing on cancer treatment, the compound was tested against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cell lines. The IC50 values ranged from 4.47 to 52.8 µM, indicating moderate to high cytotoxic activity against these cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Biological Activity
N1-(3-methoxybenzyl)-N2-(2-aminophenyl)oxalamideModerate anticancer activity
N1-(3-hydroxybenzyl)-N2-(2-nitrophenyl)oxalamideAntimicrobial and anticancer
N1-(3-methoxybenzyl)-N2-(2-chlorophenyl)oxalamideAntimicrobial properties

The presence of both methoxy and nitro groups in this compound enhances its biological activity compared to other oxalamides.

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